5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

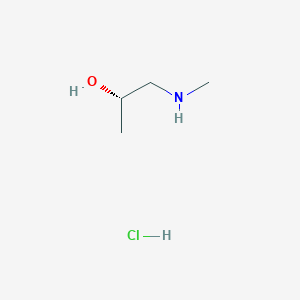

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1702206-37-8 . It has a molecular weight of 190.18 and its IUPAC name is 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds, including 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .Molecular Structure Analysis

The molecular structure of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C10H7FN2O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H .Chemical Reactions Analysis

Pyrazole compounds, including 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde, can undergo various chemical reactions. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Physical And Chemical Properties Analysis

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is a powder in physical form . It has a molecular weight of 190.18 . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

“5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde” can be used as a starting material or intermediate in the synthesis of other complex organic compounds . This is a common application for many specialized chemicals.

Pharmacological Research

This compound could potentially be used in the development of new drugs or therapeutic agents . For example, it could be used to synthesize phenyl-pyrazolyl acrylic acid benzylidene carbohydrazide derivatives with antichagasic activities .

Development of Antagonists

The compound could be used in the preparation of ORL1 receptor antagonists . ORL1 receptors are involved in pain perception, and antagonists could potentially be used in the development of new pain relief medications .

Analytical Chemistry

“5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde” could potentially be used as a standard or reference compound in analytical chemistry . This would involve using the compound to calibrate or validate analytical methods.

Safety Research

Given the safety information available for this compound , it could potentially be used in safety research. This could involve studying the compound’s toxicity, environmental impact, or other safety-related properties.

Mecanismo De Acción

While the specific mechanism of action for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is not mentioned in the search results, pyrazole compounds are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

The safety information for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 5-fluoro-1-phenyl-1H-pyrazole with chloral hydrate followed by oxidation with potassium permanganate.", "Starting Materials": [ "5-fluoro-1-phenyl-1H-pyrazole", "Chloral hydrate", "Potassium permanganate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1-phenyl-1H-pyrazole (1.0 g) and chloral hydrate (1.2 g) in 10 mL of sulfuric acid.", "Step 2: Heat the mixture at 80°C for 2 hours.", "Step 3: Cool the mixture to room temperature and pour it into a beaker containing ice and water.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in 10 mL of water and add potassium permanganate (0.5 g) slowly with stirring.", "Step 7: Heat the mixture at 80°C for 1 hour.", "Step 8: Cool the mixture to room temperature and filter the product.", "Step 9: Wash the product with water and dry it under vacuum to obtain 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde as a yellow solid (yield: 70-80%)." ] } | |

Número CAS |

1702206-37-8 |

Fórmula molecular |

C10H7FN2O |

Peso molecular |

190.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.